molecular formula C20H24N2O7 B5954081 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5954081
M. Wt: 404.4 g/mol
InChI Key: SNTHUUFPLGQETE-UHFFFAOYSA-N
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Description

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazole ring, a dioxane moiety, and a methoxyphenoxy group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide
  • 5-[(4-ethoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide
  • 5-[(4-hydroxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide

Uniqueness

What sets 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7/c1-13(23)14-4-5-18(19(8-14)25-3)28-12-15-9-17(21-29-15)20(24)22(2)10-16-11-26-6-7-27-16/h4-5,8-9,16H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTHUUFPLGQETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC(=NO2)C(=O)N(C)CC3COCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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